molecular formula C8H11BrN2O2 B12098696 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester

Cat. No.: B12098696
M. Wt: 247.09 g/mol
InChI Key: CXDNCFVVKIMUEZ-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromomethyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The bromomethyl group is introduced at the 5-position of the pyrazole ring, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group at the 5-position can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrazole derivative .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-Pyrazole-3-carboxylic acid, 5-(bromomethyl)-1-methyl-, ethyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)11(2)10-7/h4H,3,5H2,1-2H3

InChI Key

CXDNCFVVKIMUEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)CBr)C

Origin of Product

United States

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